molecular formula C29H35NO3 B10764322 Mifepristone, Hydroxy-

Mifepristone, Hydroxy-

Cat. No.: B10764322
M. Wt: 445.6 g/mol
InChI Key: ULLTWLWXPJPTQG-VIQYZFISSA-N
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Description

Mifepristone, also known as RU-486, is a synthetic steroid with antiprogestogen and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy. Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy maintenance, leading to the termination of pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mifepristone is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of 17α-hydroxyprogesterone, which undergoes a series of chemical reactions including alkylation, oxidation, and reduction to yield the final product. The reaction conditions often involve the use of strong bases, oxidizing agents, and reducing agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of mifepristone involves large-scale synthesis using similar chemical routes as in laboratory preparation but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Mifepristone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of mifepristone, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Mifepristone has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study steroid synthesis and reaction mechanisms.

    Biology: Investigated for its effects on hormone receptors and cellular pathways.

    Medicine: Primarily used for medical abortion and treatment of conditions like Cushing’s syndrome and endometriosis.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Mifepristone exerts its effects by competitively binding to progesterone receptors, thereby blocking the action of progesterone. This leads to the breakdown of the uterine lining and termination of pregnancy. Additionally, mifepristone acts as a glucocorticoid receptor antagonist, which is useful in treating conditions like Cushing’s syndrome. The molecular targets include progesterone and glucocorticoid receptors, and the pathways involved are related to hormone signaling and regulation .

Comparison with Similar Compounds

Mifepristone is part of a larger family of progesterone receptor ligands, which includes:

    Progesterone: A natural hormone with pure agonist properties.

    Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.

    Ulipristal acetate: Another selective progesterone receptor modulator used for emergency contraception.

Mifepristone is unique due to its strong antagonistic effects on both progesterone and glucocorticoid receptors, making it highly effective for medical abortion and other therapeutic applications .

Properties

Molecular Formula

C29H35NO3

Molecular Weight

445.6 g/mol

IUPAC Name

(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29-/m0/s1

InChI Key

ULLTWLWXPJPTQG-VIQYZFISSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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